Oxazole-4-carboxylic acid
Overview
Description
Oxazole-4-carboxylic acid, also known as 4-Oxazolecarboxylic acid or 4-Carboxyoxazole, is a chemical compound with the empirical formula C4H3NO3 . It has a molecular weight of 113.07 . The structure of Oxazole-4-carboxylic acid includes a five-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including Oxazole-4-carboxylic acid, involves various methods. One method involves the use of carboxylic acids, amino acids, and boronic acids in a one-pot oxazole synthesis with a subsequent Ni-catalyzed Suzuki–Miyaura coupling . Another method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing carboxylic acids as starting materials .
Molecular Structure Analysis
The molecular structure of Oxazole-4-carboxylic acid consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The structure is planar and aromatic, contributing to the stability of the compound .
Chemical Reactions Analysis
The reactivity of positions in the oxazole ring follows the order C4 > C5 > C2 . Electrophiles can easily attack when electron-releasing substituents are present in the ring .
Physical And Chemical Properties Analysis
Oxazole-4-carboxylic acid is a solid substance with a melting point of 138-142 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Macrolides
Oxazole-4-carboxylic acid derivatives are instrumental in the synthesis of macrolides. For example, oxazoles can serve as masked forms of activated carboxylic acids, useful in synthesizing compounds like recifeiolide and curvularin. The process involves photooxygenation of oxazoles to form triamides, which are then selectively attacked at the acyl carbonyl, derived from the oxazole position (Wasserman et al., 1981).
Fluorescent Probes
Oxazole-4-carboxylates have potential applications as fluorescent probes. They exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use in various solvents. This property is particularly useful when the oxazole is linked to peptide chains, where it maintains good fluorescence levels (Ferreira et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
Methyl 5-substituted oxazole-4-carboxylates, synthesized through various chemical reactions, have shown inhibitory activity on blood platelet aggregation. Some compounds within this group have comparable activity to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being particularly active (Ozaki et al., 1983).
Synthesis of Functionalised Oxazoles
Functionalised oxazoles, such as 4-aminooxazoles, can be synthesized using oxazole-4-carboxylic acid derivatives. This process involves an intermolecular reaction between an ynamide and an N-acylpyridinium N-aminide, catalyzed by gold. These oxazoles are valuable in creating bioactive materials and complex molecules with substantial structural variation (Gillie et al., 2016).
Synthesis from Aldehydes
Oxazole-4-carboxylates can also be synthesized directly from aldehydes. This method is advantageous as it doesn't require intermediate purification and is generally milder than traditional methods starting from carboxylic acids (Graham, 2010).
Stability and Reactivity Studies
Research on oxazole-4-carboxylic acid derivatives includes studying their stability and reactivity, particularly in reaction with singlet oxygen. These studies are essential for understanding the physicochemical properties of oxazoles and their reactions in various chemical environments (Zeinali et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFJMYPJJWIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558427 | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carboxylic acid | |
CAS RN |
23012-13-7 | |
Record name | 4-Oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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